molecular formula C13H16ClN3O3 B2595492 N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide CAS No. 886636-36-8

N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide

Cat. No. B2595492
CAS RN: 886636-36-8
M. Wt: 297.74
InChI Key: ZXSPSKQXLUUYCB-UHFFFAOYSA-N
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Description

“N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide” is a chemical compound with the molecular formula C13H16ClN3O3 and a molecular weight of 297.74 . It is also known by the MDL number MFCD07612742 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, attached to a carboxamide group and a 4-chloro-3-nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Pharmacological Properties and Therapeutic Applications

Azepane-based compounds, including N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide derivatives, have been recognized for their variety of pharmacological properties. These compounds have been investigated for their potential in treating diseases such as cancer, tuberculosis, Alzheimer's disease, and microbial infections. Additionally, they have applications as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other miscellaneous uses. The exploration of azepane-based drugs is driven by the goal of developing new, less toxic, and more cost-effective analogs with high activity. Molecular docking and structure-activity relationship (SAR) studies play a crucial role in identifying potential bioactive compounds, serving as inspiration for the design and development of powerful new drugs with minimized toxicity (Gao-Feng Zha et al., 2019).

Synthesis and Biological Properties

The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, azepanone, and azepane derivatives have been extensively reviewed. These compounds are notable for their pharmacological and therapeutic implications, offering a rich field for research into their synthesis and potential biological applications. Despite significant advances, there remains considerable scope for further exploration of their biological effects, indicating an ongoing need for research in this area (Manvinder Kaur et al., 2021).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c14-11-6-5-10(9-12(11)17(19)20)15-13(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSPSKQXLUUYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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